Cas no 201008-72-2 (N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride)
![N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride structure](https://ja.kuujia.com/images/noimg.png)
N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride 化学的及び物理的性質
名前と識別子
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- N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride
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- インチ: InChI=1S/C21H24Cl2N2O4.ClH/c22-17-10-9-16(18(23)12-17)14-29-21(27)25-11-5-4-8-19(24)20(26)28-13-15-6-2-1-3-7-15;/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14,24H2,(H,25,27);1H/t19-;/m0./s1
- InChIKey: OFVFFFSCHWEDRO-FYZYNONXSA-N
- SMILES: O=C([C@@H](N)CCCCNC(OCC1=C(Cl)C=C(Cl)C=C1)=O)OCC2=CC=CC=C2.Cl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 13
N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM312449-1g |
(S)-Benzyl 2-amino-6-((((2,4-dichlorobenzyl)oxy)carbonyl)amino)hexanoate hydrochloride |
201008-72-2 | 95% | 1g |
$439 | 2021-06-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD330754-1g |
(S)-Benzyl 2-amino-6-((((2,4-dichlorobenzyl)oxy)carbonyl)amino)hexanoate hydrochloride |
201008-72-2 | 95+% | 1g |
¥3227.0 | 2024-04-17 | |
Chemenu | CM312449-1g |
(S)-Benzyl 2-amino-6-((((2,4-dichlorobenzyl)oxy)carbonyl)amino)hexanoate hydrochloride |
201008-72-2 | 95% | 1g |
$439 | 2022-06-12 |
N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochlorideに関する追加情報
Comprehensive Overview of N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride (CAS No. 201008-72-2)
N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride (CAS No. 201008-72-2) is a specialized chemical compound widely utilized in pharmaceutical research and peptide synthesis. Its unique structure, featuring a 2,4-dichlorophenyl moiety and a benzyl ester group, makes it a valuable intermediate in the development of bioactive molecules. Researchers often explore this compound for its potential applications in drug discovery, particularly in modulating enzyme activity or targeting specific biological pathways.
The compound's L-lysine backbone is a critical feature, as lysine derivatives are frequently employed in the design of peptide-based therapeutics. With the growing interest in precision medicine and targeted drug delivery, N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride has garnered attention for its role in creating customized molecular constructs. Its monohydrochloride form ensures stability and solubility, which are essential for laboratory and industrial applications.
In recent years, the demand for high-purity peptide intermediates has surged, driven by advancements in biotechnology and pharmaceutical innovation. CAS No. 201008-72-2 is often referenced in scholarly articles and patent filings, highlighting its significance in cutting-edge research. Scientists frequently search for synthetic protocols and analytical methods related to this compound, underscoring its relevance in modern chemistry.
Another area of interest is the compound's potential role in covalent inhibitor design. Covalent inhibitors have become a hot topic in drug development due to their prolonged therapeutic effects and high specificity. The (2,4-dichlorophenyl)methoxy]carbonyl group in this molecule may serve as a reactive handle for covalent binding to target proteins, making it a subject of ongoing investigation.
From a commercial perspective, suppliers of N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride emphasize its GMP-grade availability and custom synthesis options to meet diverse research needs. The compound's compatibility with solid-phase peptide synthesis (SPPS) techniques further enhances its utility in producing complex peptide sequences.
Environmental and safety considerations are also paramount when handling this compound. While it is not classified as hazardous under standard regulations, proper laboratory practices and personal protective equipment (PPE) are recommended to ensure safe usage. Researchers often inquire about storage conditions and handling guidelines, reflecting the compound's widespread use in academic and industrial settings.
In summary, N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride (CAS No. 201008-72-2) stands as a pivotal tool in medicinal chemistry and peptide engineering. Its multifaceted applications, combined with the rising demand for tailored therapeutics, position it as a compound of enduring scientific and commercial importance.
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